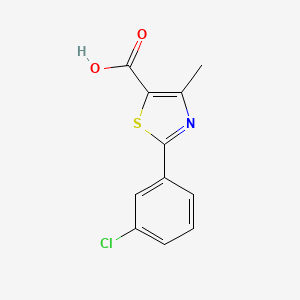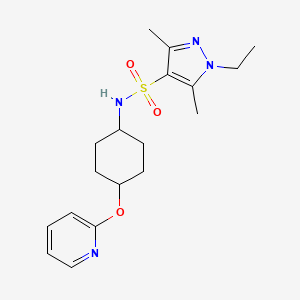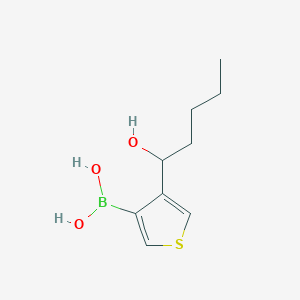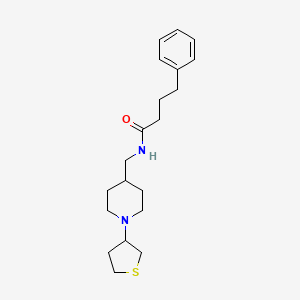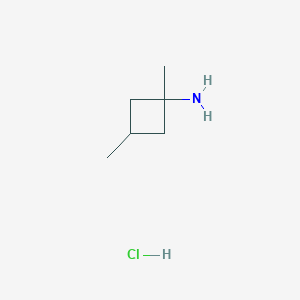![molecular formula C23H20ClN3O3S B2993027 2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-phenylpropyl)acetamide CAS No. 1261015-22-8](/img/no-structure.png)
2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-phenylpropyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-phenylpropyl)acetamide is a useful research compound. Its molecular formula is C23H20ClN3O3S and its molecular weight is 453.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of pyrimidine derivatives, including processes to create new compounds with potential antitumor, antimicrobial, and other biological activities. For instance, a study by El-Morsy et al. (2017) synthesized a new series of pyrazolo[3,4-d]pyrimidine derivatives, evaluating their antitumor activity against human breast adenocarcinoma cell lines, with certain compounds showing mild to moderate activity (El-Morsy et al., 2017). Another example is the work by Hossan et al. (2012), where new pyrimidinone and oxazinone derivatives fused with thiophene rings were synthesized as antimicrobial agents, showcasing good antibacterial and antifungal activities (Hossan et al., 2012).
Potential Applications
The potential applications of these compounds extend beyond their initial biological activities. For example, Dollé et al. (2008) reported on the radiosynthesis of a selective radioligand for imaging the translocator protein with PET, highlighting the compound's utility in in vivo imaging and its potential for exploring neurological disorders (Dollé et al., 2008). Additionally, the study by Negoro et al. (2012) discovered fused-pyrimidine derivatives as potent GPR119 agonists, indicating their potential application in treating type 2 diabetes mellitus by improving glucose tolerance in mice (Negoro et al., 2012).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid with N-(3-phenylpropyl)glycine methyl ester followed by deprotection of the methyl ester to yield the final product.", "Starting Materials": [ "3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid", "N-(3-phenylpropyl)glycine methyl ester", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid (1.0 equiv) and N-(3-phenylpropyl)glycine methyl ester (1.2 equiv) in methanol.", "Step 2: Add hydrochloric acid (1.2 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Concentrate the reaction mixture under reduced pressure and dissolve the residue in ethyl acetate.", "Step 4: Wash the organic layer with water, sodium bicarbonate solution, and brine successively.", "Step 5: Dry the organic layer over sodium sulfate and concentrate under reduced pressure to yield the crude product.", "Step 6: Dissolve the crude product in diethyl ether and add sodium hydroxide solution (1.2 equiv).", "Step 7: Stir the reaction mixture at room temperature for 24 hours.", "Step 8: Wash the organic layer with water, sodium bicarbonate solution, and brine successively.", "Step 9: Dry the organic layer over sodium sulfate and concentrate under reduced pressure to yield the final product." ] } | |
CAS番号 |
1261015-22-8 |
分子式 |
C23H20ClN3O3S |
分子量 |
453.94 |
IUPAC名 |
2-[3-(3-chlorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(3-phenylpropyl)acetamide |
InChI |
InChI=1S/C23H20ClN3O3S/c24-17-9-4-10-18(14-17)27-22(29)21-19(11-13-31-21)26(23(27)30)15-20(28)25-12-5-8-16-6-2-1-3-7-16/h1-4,6-7,9-11,13-14H,5,8,12,15H2,(H,25,28) |
InChIキー |
BZLQSAIXMJEKOX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCNC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC(=CC=C4)Cl)SC=C3 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


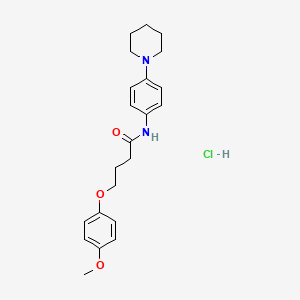
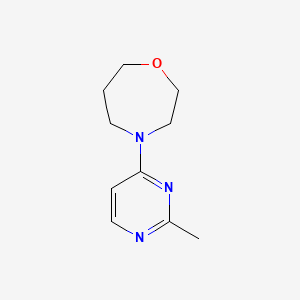

![N-(benzo[d]thiazol-2-yl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2992949.png)

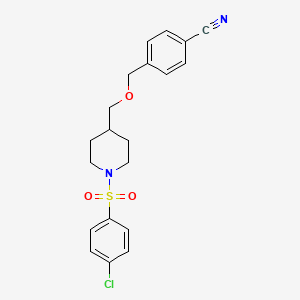
![N-(2-methylphenyl)-2-(5H-pyrimido[5,4-b]indol-4-ylthio)acetamide](/img/structure/B2992954.png)
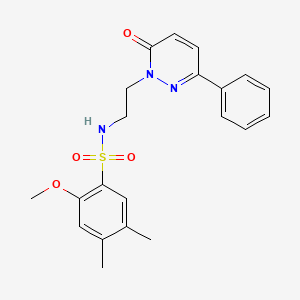
![methyl 2-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2992958.png)
